FTY720 Octanoic Acid Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

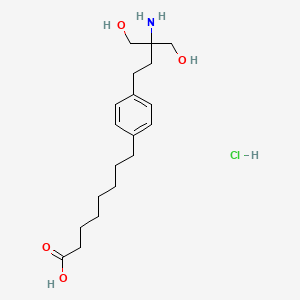

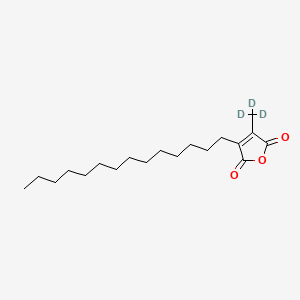

FTY720 Octanoic Acid Hydrochloride, also known as Fingolimod, is a compound with the molecular formula C19H32ClNO4 and a molecular weight of 373.91 . It is used for research purposes .

Synthesis Analysis

FTY720 and its analogs can be synthesized by a simple method . The synthesis involves maintaining the backbone structure of FTY720 and introducing new aromatic and non-aromatic head groups . Another synthesis method involves an iron-catalyzed cross-coupling reaction and a Wittig reaction .Molecular Structure Analysis

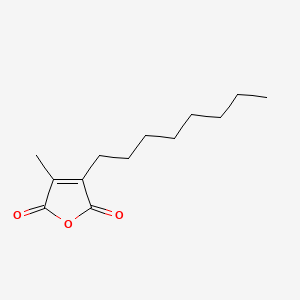

The structure of FTY720 has a polar head group, an aromatic backbone, and an aliphatic tail with eight carbons . The hydroxy head group of FTY720 has been shown to bind Glu206 and Lys209 in PP2A .Chemical Reactions Analysis

FTY720 undergoes various chemical reactions. It is phosphorylated to form FTY720-P by sphingosine kinase 2 (SK2) . The phosphorylation of FTY720 is necessary for its development as an anticancer agent .Mechanism of Action

Safety and Hazards

Future Directions

FTY720 has emerged as a potential anticancer drug . It induces reactive oxygen species (ROS) and subsequent apoptosis, which is largely independent of its property as an S1P modulator . Future directions may lead to the best use of FTY720 and ROS-targeted strategies as a promising cancer treatment .

properties

IUPAC Name |

8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO4.ClH/c20-19(14-21,15-22)13-12-17-10-8-16(9-11-17)6-4-2-1-3-5-7-18(23)24;/h8-11,21-22H,1-7,12-15,20H2,(H,23,24);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMZXZBWMHCVKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCC(=O)O)CCC(CO)(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747836 |

Source

|

| Record name | 8-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}octanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FTY720 Octanoic Acid Hydrochloride | |

CAS RN |

896472-95-0 |

Source

|

| Record name | 8-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}octanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B585909.png)

![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)

![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidine-2,4-dione](/img/structure/B585920.png)

![N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B585924.png)